molecular formula C10H17N3O2 B14523851 2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide CAS No. 62347-79-9

2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide

Cat. No.: B14523851
CAS No.: 62347-79-9
M. Wt: 211.26 g/mol
InChI Key: KAMXZANFVYOWEC-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the oxadiazole derivative with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch processing: Involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous flow synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amide derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding or catalysis.

    Receptor modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-butylbutanamide: Similar structure with a butyl group instead of a propyl group.

    2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62347-79-9

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide

InChI

InChI=1S/C10H17N3O2/c1-5-6-13(9(14)7(2)3)10-11-8(4)12-15-10/h7H,5-6H2,1-4H3

InChI Key

KAMXZANFVYOWEC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NC(=NO1)C)C(=O)C(C)C

Origin of Product

United States

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